4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N9O2/c22-15-1-2-17(16(23)13-15)25-21(33)31-7-5-29(6-8-31)18-26-19(30-9-11-34-12-10-30)28-20(27-18)32-4-3-24-14-32/h1-4,13-14H,5-12H2,(H,25,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMCIETXAOVPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Imidazole ring : Known for its diverse biological activities.
- Morpholino group : Often associated with improved solubility and bioavailability.
- Triazine core : Linked to antitumor properties.
- Piperazine moiety : Common in pharmaceuticals for its pharmacokinetic properties.
Molecular Formula : C22H21F2N7O2
CAS Number : 1246203-34-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation. The imidazole and triazine components are particularly noted for their roles in inhibiting specific kinases and enzymes that are critical in cancer cell growth.
Anticancer Potential
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance:
- In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and MDA-MB-468 .
- A specific study reported that compounds with imidazole rings showed significant inhibition of tubulin polymerization, which is crucial for cancer cell mitosis .
Inhibition Studies
Research indicates that the compound may act as an inhibitor of several key pathways involved in cancer progression:
- Tubulin Polymerization : The compound's structural similarities to known inhibitors suggest it may disrupt microtubule dynamics, leading to cell cycle arrest .
- Kinase Inhibition : The triazine component is associated with the inhibition of phosphoinositide 3-kinases (PI3Ks), which are pivotal in tumor growth signaling pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Study 1 | HCT-15 | 200 | Tubulin inhibition |
| Study 2 | MDA-MB-468 | 150 | PI3K inhibition |
| Study 3 | HeLa | 100 | Microtubule disruption |
These studies collectively indicate a promising profile for the compound as a potential anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis demonstrates that modifications to the imidazole and piperazine moieties significantly influence biological activity. For example:
- Substituents on the imidazole ring enhance binding affinity to target proteins.
- Aliphatic groups on the piperazine ring improve solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,3,5-triazine derivatives optimized for target-specific interactions. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The 1H-imidazol-1-yl group in the target compound may enhance hydrogen-bonding interactions with kinase active sites compared to the chloro substituent in A325005. Chloro groups are often used to improve metabolic stability but may reduce target affinity in certain contexts . The morpholino group at position 6 is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors), contributing to solubility and binding pocket compatibility.
Piperazine-Carboxamide vs. Simple Morpholine Linkage :
- The piperazine-1-carboxamide moiety in the target compound provides conformational flexibility and additional hydrogen-bonding sites, which may improve selectivity for specific kinase isoforms. A325005 lacks this feature, relying on a rigid morpholine linkage.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multi-step synthesis introduces variability in purity and yield, whereas A325005’s simpler structure allows for higher purity (95%) .
Q & A
Q. What are the key synthetic strategies for constructing the triazine core with morpholino and imidazole substituents?
The triazine core can be synthesized via nucleophilic substitution reactions. For example, intermediates like 6-morpholino-1,3,5-triazin-2-amine are alkylated with halogenated imidazole derivatives under high-temperature conditions (e.g., sulfolane at 150°C) to introduce the imidazole moiety . Piperazine residues are incorporated via alkylation of aromatic amines with bis(2-chloroethyl)amine, followed by functionalization (e.g., methylation or benzylation) to tailor solubility or reactivity .
Q. Which analytical techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns on the triazine ring and piperazine-carboxamide linkage.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups like carboxamide (C=O stretch) and morpholino (C-O-C) .
- X-ray Crystallography: Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies.
Q. How can researchers assess the compound’s preliminary biological activity?
Standard assays include:
- Kinase Inhibition Screening: Using ATP-binding assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like PI3K or mTOR, given the triazine scaffold’s affinity for ATP-binding pockets.
- Antimicrobial Testing: Disk diffusion or microdilution methods against Gram-positive/negative bacteria, referencing similar piperazine-triazine derivatives with reported activity .
Advanced Research Questions
Q. What methodologies address low yield in piperazine-carboxamide coupling reactions?
- Optimized Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.
- Catalytic Activation: Use of coupling agents like HATU or DCC improves carboxamide bond formation.
- Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like imidazole ring decomposition .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolite Profiling: LC-MS/MS identifies active/inactive metabolites, addressing discrepancies due to metabolic instability.
- Physicochemical Optimization: LogP adjustments (via substituent modifications) enhance membrane permeability. For example, replacing morpholino with smaller heterocycles (e.g., piperidine) may improve bioavailability .
- In Silico PK/PD Modeling: Tools like COMSOL Multiphysics integrate absorption/distribution parameters to refine dosing regimens .
Q. What computational approaches predict target binding modes for SAR refinement?
- Molecular Docking (AutoDock Vina): Simulates interactions with kinase domains, prioritizing substituents that fill hydrophobic pockets (e.g., 2,4-difluorophenyl’s role in π-π stacking).
- Molecular Dynamics (MD) Simulations (GROMACS): Assesses binding stability under physiological conditions, identifying residues critical for affinity .
- Free Energy Perturbation (FEP): Quantifies substituent effects (e.g., morpholino vs. piperidine) on binding energy .
Q. How can reaction mechanisms for unexpected byproducts (e.g., quaternary salts) be elucidated?
- Isolation and Characterization: Purify byproducts via preparative HPLC and characterize with NMR/HRMS.
- Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in morpholino) tracks atom transfer during side reactions.
- Kinetic Studies: Variable-temperature NMR monitors intermediate formation, as seen in atypical quaternary salt generation from 2-chlorobenzimidazole derivatives .
Methodological Resources
Q. Which databases or tools support SAR development for triazine derivatives?
- PubChem: Validates physicochemical properties (e.g., solubility, LogP) of analogous compounds .
- ChEMBL: Curates bioactivity data for triazine-based kinase inhibitors.
- Reaxys: Retrieves synthetic protocols for morpholino-triazine intermediates .
Q. What experimental design frameworks minimize bias in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
